4-Chloro-3-fluoro-2-methoxybenzamide
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Overview
Description
4-Chloro-3-fluoro-2-methoxybenzamide is an organic compound with the molecular formula C8H7ClFNO2 It is a derivative of benzamide, characterized by the presence of chloro, fluoro, and methoxy substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-fluoro-2-methoxybenzamide typically involves the following steps:
Nitration: Starting from o-methylphenol, nitration is carried out to selectively generate 2-methyl-6-nitrophenol.
Hydroxyl Chlorination: The intermediate 2-methyl-6-nitrophenol undergoes hydroxyl chlorination to form 2-chloro-3-nitrotoluene.
Fluorination: The 2-chloro-3-nitrotoluene is then subjected to fluorination to produce 2-fluoro-3-nitrotoluene.
Oxidation: Finally, the methyl group is oxidized under the action of an oxidant to yield 2-fluoro-3-nitrobenzoic acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration, chlorination, fluorination, and oxidation processes, optimized for yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-fluoro-2-methoxybenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are typically employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted benzamides, while Suzuki-Miyaura coupling can produce biaryl compounds.
Scientific Research Applications
4-Chloro-3-fluoro-2-methoxybenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 4-Chloro-3-fluoro-2-methoxybenzamide involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-fluoro-3-methoxybenzamide
- 3-Chloro-4-fluorobenzoic acid
- 2-Fluoro-4-methoxybenzaldehyde
Uniqueness
4-Chloro-3-fluoro-2-methoxybenzamide is unique due to its specific combination of chloro, fluoro, and methoxy substituents, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for targeted research and industrial applications .
Properties
Molecular Formula |
C8H7ClFNO2 |
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Molecular Weight |
203.60 g/mol |
IUPAC Name |
4-chloro-3-fluoro-2-methoxybenzamide |
InChI |
InChI=1S/C8H7ClFNO2/c1-13-7-4(8(11)12)2-3-5(9)6(7)10/h2-3H,1H3,(H2,11,12) |
InChI Key |
CRYJFKJLCDKWKO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1F)Cl)C(=O)N |
Origin of Product |
United States |
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